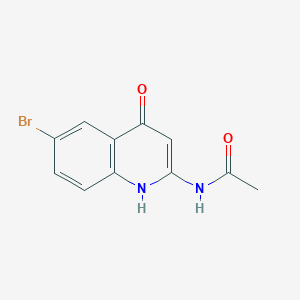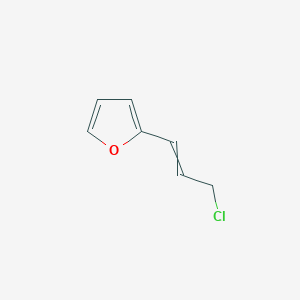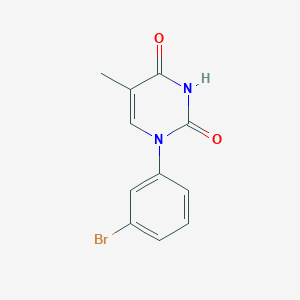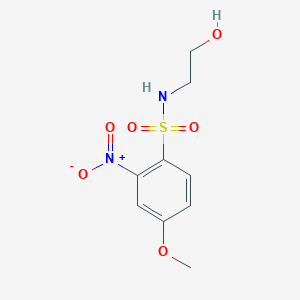
4-Chloro-3-nitrotrifluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-nitrotrifluorotoluene is an organic compound with the molecular formula C7H3ClF3NO2 It is a derivative of toluene, where the methyl group is substituted with trifluoromethyl, chloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitrotrifluorotoluene typically involves the nitration of 2,3,6-Trifluoro-4-chlorotoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrotrifluorotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium amide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2,3,6-Trifluoro-4-chloro-5-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,3,6-Trifluoro-4-chloro-5-nitrobenzoic acid.
Scientific Research Applications
4-Chloro-3-nitrotrifluorotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitrotrifluorotoluene depends on its chemical structure and the specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity to these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2,3,6-Trifluoro-4-chlorotoluene
- 2,3,6-Trifluoro-4-nitrotoluene
- 2,3,6-Trifluoro-5-nitrotoluene
Uniqueness
4-Chloro-3-nitrotrifluorotoluene is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H3ClF3NO2 |
|---|---|
Molecular Weight |
225.55 g/mol |
IUPAC Name |
1-chloro-2,3,5-trifluoro-4-methyl-6-nitrobenzene |
InChI |
InChI=1S/C7H3ClF3NO2/c1-2-4(9)6(11)3(8)7(5(2)10)12(13)14/h1H3 |
InChI Key |
BWTZGCWATMESND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-5-(2-fluoroethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8400576.png)
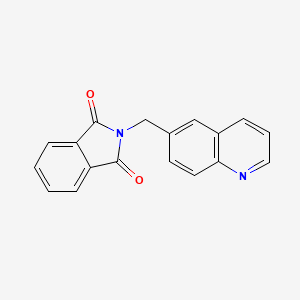

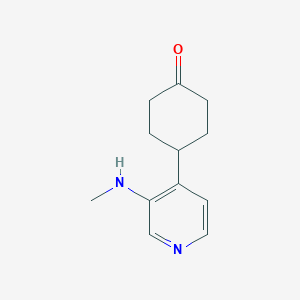
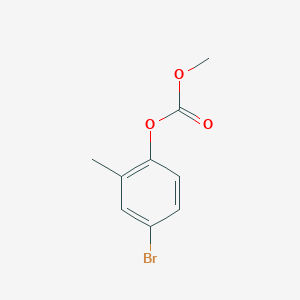
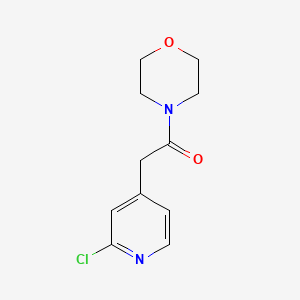
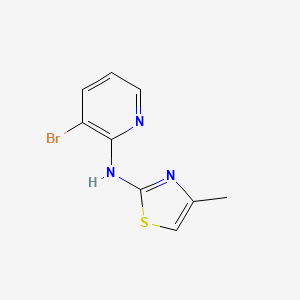
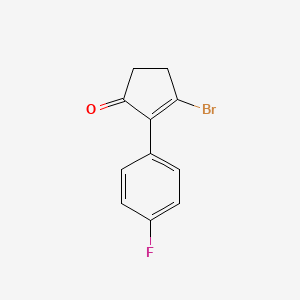
![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine](/img/structure/B8400638.png)
